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molecular formula C16H15FN4O5 B1457013 N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide CAS No. 864245-86-3

N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide

Cat. No. B1457013
M. Wt: 362.31 g/mol
InChI Key: PXCLOBPSDSYDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531532B2

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenoxy)pyridin-2-ylamine (1.00 g) in tetrahydrofuran (50 ml) were added triethylamine (1.12 ml) and phenyl chloroformate (0.906 ml) while stirring in an ice bath, followed by stirring in an ice bath for 1 hr. The reaction mixture was concentrated under a reduced pressure to give a residue, to which N,N-dimethylformamide (16 ml) and morpholine (1.4 ml) were added, followed by stirring at room temperature for 4.5 hrs. The reaction mixture was partitioned between ethyl acetate (150 ml) and water (100 ml). The organic layer was washed with a 1 N aqueous solution of sodium hydroxide, brine, 1 N HCl and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a solid, which was then suspended in diethyl ether (50 ml), filtered, and dried under aeration to provide the titled compound (941 mg, 64.8%) as pale yellow powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
0.906 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
Yield
64.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1.C(N(CC)CC)C.Cl[C:27](OC1C=CC=CC=1)=[O:28].[NH:36]1[CH2:41][CH2:40][O:39][CH2:38][CH2:37]1>O1CCCC1.C(OCC)C.CN(C)C=O>[F:1][C:2]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH:11][C:27]([N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)=[O:28])[CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(OC2=CC(=NC=C2)N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.906 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring in an ice bath for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 4.5 hrs
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (150 ml) and water (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with a 1 N aqueous solution of sodium hydroxide, brine, 1 N HCl and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC(=NC=C2)NC(=O)N2CCOCC2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 941 mg
YIELD: PERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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